molecular formula C32H28N2O B4623764 [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone

Cat. No.: B4623764
M. Wt: 456.6 g/mol
InChI Key: RXPJKEAZMHOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group and a phenylethynylphenyl group, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The phenylethynylphenyl group is then attached via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles, such as alkyl halides or amines, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone: Unique due to its specific substitution pattern and combination of functional groups.

    [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    [4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]amine: Contains an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O/c35-32(30-20-18-27(19-21-30)17-16-26-10-4-1-5-11-26)34-24-22-33(23-25-34)31(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15,18-21,31H,22-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJKEAZMHOLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(Diphenylmethyl)piperazin-1-yl][4-(phenylethynyl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.